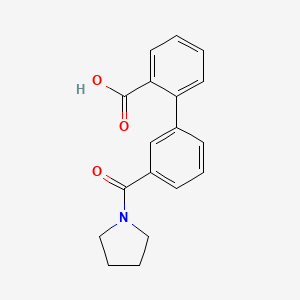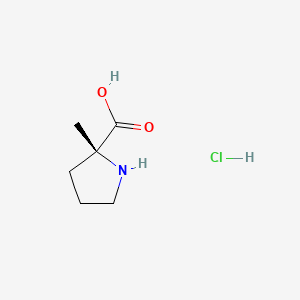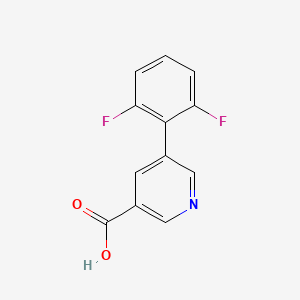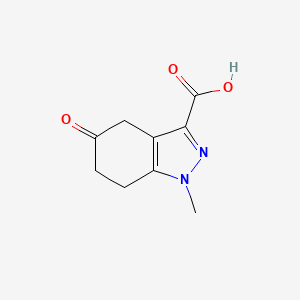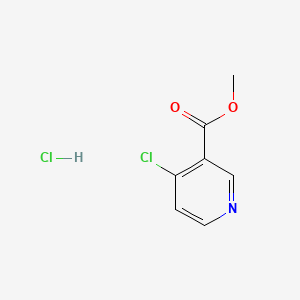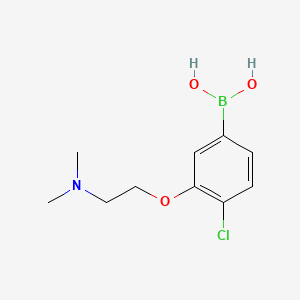
4-Chloro-3-(2-dimethylaminoethoxy)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-(2-dimethylaminoethoxy)phenylboronic acid is an organoboron compound with the molecular formula C10H15BClNO3 and a molecular weight of 243.5 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and a dimethylaminoethoxy group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
準備方法
The synthesis of 4-Chloro-3-(2-dimethylaminoethoxy)phenylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-chloro-3-nitrophenol.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas.
Etherification: The amino group is then reacted with 2-dimethylaminoethanol in the presence of a base like potassium carbonate to form the dimethylaminoethoxy derivative.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
化学反応の分析
4-Chloro-3-(2-dimethylaminoethoxy)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to a phenol using oxidizing agents like hydrogen peroxide or sodium perborate.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-Chloro-3-(2-dimethylaminoethoxy)phenylboronic acid has several scientific research applications:
Biology: This compound can be used to synthesize biologically active molecules, including potential drug candidates.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: It is used in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 4-Chloro-3-(2-dimethylaminoethoxy)phenylboronic acid in Suzuki-Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid group transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
The molecular targets and pathways involved in other applications depend on the specific context and use of the compound.
類似化合物との比較
4-Chloro-3-(2-dimethylaminoethoxy)phenylboronic acid can be compared with other similar compounds, such as:
4-Chlorophenylboronic acid: Lacks the dimethylaminoethoxy group, making it less versatile in certain synthetic applications.
3-(2-Dimethylaminoethoxy)phenylboronic acid: Lacks the chloro group, which may affect its reactivity and selectivity in certain reactions.
4-Bromo-3-(2-dimethylaminoethoxy)phenylboronic acid: Similar structure but with a bromo group instead of a chloro group, which can influence its reactivity in coupling reactions.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various synthetic applications.
特性
IUPAC Name |
[4-chloro-3-[2-(dimethylamino)ethoxy]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BClNO3/c1-13(2)5-6-16-10-7-8(11(14)15)3-4-9(10)12/h3-4,7,14-15H,5-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSHKCFCHGIRGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)OCCN(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681704 |
Source


|
| Record name | {4-Chloro-3-[2-(dimethylamino)ethoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-02-8 |
Source


|
| Record name | {4-Chloro-3-[2-(dimethylamino)ethoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-Azabicyclo[3.2.1]octan-6-one,8-(1-methylethyl)-(9CI)](/img/new.no-structure.jpg)
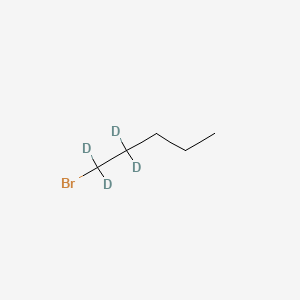
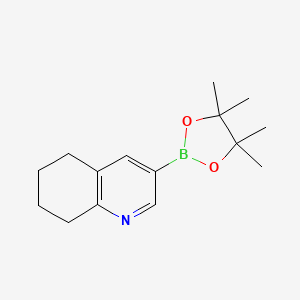
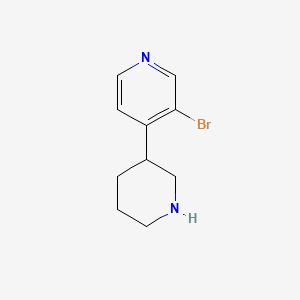
![6-Bromo-5,7-dimethyl-v-triazolo[4,5-b]pyridine](/img/structure/B597358.png)
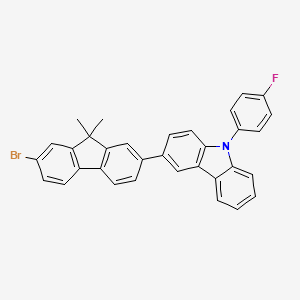
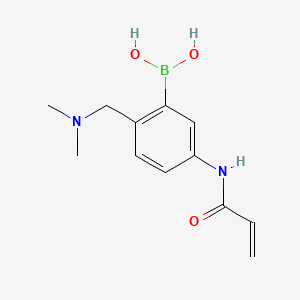
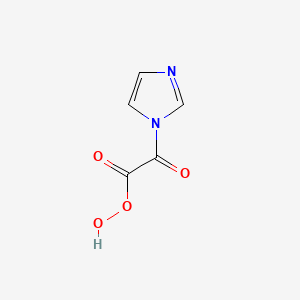
![p-Vinylphenyl O-[beta-D-apiofuranosyl-(1-6)]-beta-D-glucopyranoside](/img/structure/B597365.png)
